Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)
Technical Guide: 2-Ethyl-4-iodoaniline (CAS No. 99471-67-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4-iodoaniline is a substituted aniline (B41778) derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, makes it a versatile building block for the construction of more complex molecular architectures. The presence of the iodine atom is particularly significant, as it readily participates in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[1] This reactivity is highly sought after in the pharmaceutical industry for the synthesis of novel therapeutic agents and in materials science for the development of advanced functional materials.[1][2][3] This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Ethyl-4-iodoaniline.
Chemical and Physical Properties
The fundamental properties of 2-Ethyl-4-iodoaniline are summarized below. These data are essential for handling, reaction setup, and characterization of the compound.
| Property | Value | Reference(s) |
| CAS Number | 99471-67-7 | [4][5] |
| Molecular Formula | C₈H₁₀IN | [4][5] |
| Molecular Weight | 247.08 g/mol | [4][5] |
| IUPAC Name | 2-ethyl-4-iodoaniline | [5] |
| Synonyms | 2-ETHYL-4-IODO-PHENYLAMINE, 4-iodo-2-ethylaniline | [4] |
| Boiling Point | 293.8 °C at 760 mmHg | [4] |
| Density | 1.685 g/cm³ | [4] |
| Flash Point | 131.5 °C | [4] |
| Refractive Index | 1.641 | [4] |
| LogP | 3.017 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
Synthesis and Reactivity
Reactivity Profile
The reactivity of 2-Ethyl-4-iodoaniline is dominated by two key functional groups:
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Aniline Moiety: The amino group (-NH₂) is nucleophilic and can undergo reactions typical of primary anilines, such as acylation, alkylation, and diazotization.
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Aryl Iodide: The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions.[1] This makes it a key building block for creating libraries of compounds in drug discovery.[3]
Experimental Protocols
The following are representative experimental protocols for reactions relevant to the synthesis and application of iodoanilines.
Protocol: Synthesis of a 2-Iodoaniline (B362364) Derivative via Decarboxylative Iodination
This protocol is adapted from a general method for the synthesis of 2-iodoanilines from anthranilic acids.[6]
Objective: To synthesize a 2-iodoaniline derivative.
Materials:
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2-Amino-4-ethylbenzoic acid (hypothetical starting material)
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Iodine (I₂)
-
Potassium Iodide (KI)
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Acetonitrile (B52724) (CH₃CN)
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Silica (B1680970) gel for column chromatography
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Petroleum ether and Ethyl acetate (B1210297)
Procedure:
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In a pressure vessel with a glass liner, combine 2-amino-4-ethylbenzoic acid (1.0 eq), Iodine (0.5 eq), and Potassium Iodide (0.6 eq).
-
Add acetonitrile as the solvent.
-
Seal the vessel and stir the reaction mixture at an elevated temperature (e.g., 180 °C) for 4 hours.[6]
-
After the reaction is complete, cool the reactor using a water bath.
-
Concentrate the crude product under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford the pure 2-ethyl-4-iodoaniline.[6]
Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol describes a general procedure for the coupling of an aryl iodide with a terminal alkyne, a common application for compounds like 2-Ethyl-4-iodoaniline.
Objective: To synthesize a 2-ethyl-4-(alkynyl)aniline derivative.
Materials:
-
2-Ethyl-4-iodoaniline
-
Terminal alkyne (e.g., phenylacetylene)
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
A suitable base (e.g., triethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Ethyl-4-iodoaniline (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Add the solvent, followed by the base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted iodoanilines are critical starting materials in the synthesis of a wide array of pharmaceuticals.[2] The iodine atom serves as a linchpin for introducing molecular complexity.[7] For instance, 2-iodoaniline is a precursor in the synthesis of kinase inhibitors and other targeted cancer therapies.[7] The ethyl group in 2-Ethyl-4-iodoaniline can provide steric hindrance or favorable hydrophobic interactions in a final drug molecule, potentially influencing its binding affinity and pharmacokinetic properties. Its utility in constructing libraries of novel compounds for high-throughput screening makes it a valuable asset in the early stages of drug discovery.[3]
Visualizations
The following diagrams illustrate key conceptual workflows involving 2-Ethyl-4-iodoaniline.
Caption: Conceptual workflow for the synthesis of 2-Ethyl-4-iodoaniline.
Caption: Role of 2-Ethyl-4-iodoaniline in drug discovery workflows.
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Ethyl-4-iodoaniline is associated with the following hazards:
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Harmful if swallowed (H302)[5]
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Harmful in contact with skin (H312)[5]
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Causes skin irritation (H315)[5]
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Causes serious eye irritation (H319)[5]
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Harmful if inhaled (H332)[5]
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May cause respiratory irritation (H335)[5]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-Ethyl-4-iodoaniline is a strategically important chemical intermediate with significant potential in synthetic organic chemistry, particularly in the realm of pharmaceutical research and development. Its dual functionality allows for a wide range of chemical transformations, enabling the efficient synthesis of complex target molecules. The protocols and data presented in this guide offer a foundational resource for scientists utilizing this versatile building block in their research endeavors.
